molecular formula C16H23ClO4 B13875558 Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate

Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate

Cat. No.: B13875558
M. Wt: 314.80 g/mol
InChI Key: KBUIMSJYTHTVCZ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate is an organic compound with the molecular formula C16H23ClO4 It is a derivative of benzoic acid and features a chloro substituent and two methoxypropyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate typically involves the esterification of 2-chloro-3,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The methoxypropyl groups can be introduced through a nucleophilic substitution reaction using 3-methoxypropyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation: The methoxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Depending on the nucleophile, products can include various substituted benzoates.

    Oxidation: Products can include aldehydes or carboxylic acids.

    Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its ester and chloro functional groups.

    Medicine: Investigated for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate depends on its application. In biological systems, it may act as a substrate for esterases, leading to the release of active compounds. The chloro group can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-3,5-dimethoxybenzoate
  • Methyl 2-chloro-3,5-diethoxybenzoate
  • Methyl 2-chloro-3,5-bis(2-methoxyethyl)benzoate

Uniqueness

Methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate is unique due to the presence of two methoxypropyl groups, which can influence its solubility, reactivity, and interaction with biological molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C16H23ClO4

Molecular Weight

314.80 g/mol

IUPAC Name

methyl 2-chloro-3,5-bis(3-methoxypropyl)benzoate

InChI

InChI=1S/C16H23ClO4/c1-19-8-4-6-12-10-13(7-5-9-20-2)15(17)14(11-12)16(18)21-3/h10-11H,4-9H2,1-3H3

InChI Key

KBUIMSJYTHTVCZ-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC(=C(C(=C1)C(=O)OC)Cl)CCCOC

Origin of Product

United States

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